1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol

Catalog No.
S13788636
CAS No.
M.F
C11H23NO2
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-...

Product Name

1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol

IUPAC Name

1-[(2,2,5,5-tetramethyloxolan-3-yl)amino]propan-2-ol

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C11H23NO2/c1-8(13)7-12-9-6-10(2,3)14-11(9,4)5/h8-9,12-13H,6-7H2,1-5H3

InChI Key

SPHHHOSBLWQODI-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CC(OC1(C)C)(C)C)O

1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol is a chemical compound characterized by its unique structure that includes a tetramethyloxolane ring and an amino alcohol functional group. Its molecular formula is C11H23NO2\text{C}_{11}\text{H}_{23}\text{NO}_2, and it has a molecular weight of approximately 201.31 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and biological research.

  • Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
  • Reduction: It can undergo reduction to yield different alcohols or amines.
  • Substitution: The amino group can engage in substitution reactions, resulting in various derivatives.

Common Reagents and Conditions

Reactions involving this compound typically use reagents such as:

  • Oxidizing agents: Potassium permanganate.
  • Reducing agents: Lithium aluminum hydride.
  • Nucleophiles for substitution reactions.

The reaction conditions, including temperature, solvent choice, and pH, are carefully controlled to optimize yields and selectivity.

The synthesis of 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol typically involves the reaction of 2,2,5,5-tetramethyloxolane with an appropriate amine and a propanol derivative. The synthesis may require specific catalysts and controlled reaction conditions (temperature and pressure) to achieve high yields.

Industrial Production

In industrial settings, optimized methods such as continuous flow reactors may be employed to enhance efficiency and product quality while minimizing costs.

1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol has various applications:

  • Organic Synthesis: Used as a reagent or intermediate in the synthesis of other organic compounds.
  • Biochemical Research: Serves as a tool for studying enzyme interactions and biochemical pathways.
  • Industrial Chemistry: Potentially utilized in the production of specialty chemicals.

The mechanism of action of 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol involves binding to molecular targets such as enzymes or receptors. This interaction can modulate their activity and influence various biochemical processes. Further studies are needed to elucidate the specific pathways affected by this compound.

Several compounds share structural similarities with 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol:

Compound NameStructural FeaturesUniqueness
2,2,5,5-TetramethyltetrahydrofuranContains a tetramethyloxolane ringLacks the amino alcohol group
3-Amino-4,4,5,5-tetramethyloxolan-2-oneContains an amino group but differs in functional groupsDifferent functional groups alter reactivity
2-Amino-1-propanolA simple amino alcohol without the cyclic structureSimpler structure; lacks the tetramethyloxolane ring
4-Amino-tetrahydrofuranSimilar cyclic ether structureDifferent functional positioning

Uniqueness

The uniqueness of 1-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propan-2-ol lies in its combination of a tetramethyloxolane ring and an amino alcohol group. This distinctive structure imparts specific chemical and biological properties that may not be present in similar compounds. Its potential applications in both industrial and research settings highlight its significance compared to other related compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.172878976 g/mol

Monoisotopic Mass

201.172878976 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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